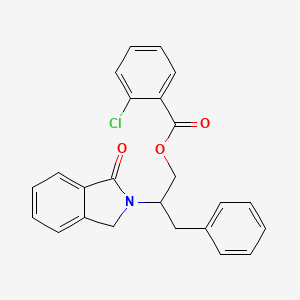

2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropyl 2-chlorobenzenecarboxylate

Description

2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropyl 2-chlorobenzenecarboxylate is a synthetic organic compound featuring a hybrid structure combining isoindolinone, phenylpropyl, and 2-chlorobenzoate moieties. The isoindolinone core (1-oxo-1,3-dihydro-2H-isoindol-2-yl) is a bicyclic lactam known for its hydrogen-bonding capacity, while the 2-chlorobenzoate group introduces steric and electronic effects due to the chlorine substituent’s position. The compound’s molecular formula is C25H20ClNO5, with a molecular weight of 449.9 g/mol, and a purity specification of ≥95% .

Properties

IUPAC Name |

[2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropyl] 2-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO3/c25-22-13-7-6-12-21(22)24(28)29-16-19(14-17-8-2-1-3-9-17)26-15-18-10-4-5-11-20(18)23(26)27/h1-13,19H,14-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDOZGUZOCRTDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C(CC3=CC=CC=C3)COC(=O)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropyl 2-chlorobenzenecarboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindole derivative, followed by the introduction of the phenylpropyl group through a Friedel-Crafts alkylation reaction. The final step involves the esterification of the resulting intermediate with 2-chlorobenzenecarboxylic acid under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis of the Ester Moiety

The 2-chlorobenzenecarboxylate ester group is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields 2-chlorobenzoic acid and the corresponding alcohol (2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropan-1-ol).

| Reaction Conditions | Products |

|---|---|

| Acidic (e.g., H₂SO₄, H₂O) | 2-Chlorobenzoic acid + Alcohol derivative |

| Basic (e.g., NaOH, H₂O/EtOH) | 2-Chlorobenzoate salt + Alcohol derivative |

The electron-withdrawing chlorine atom at the ortho position may enhance the electrophilicity of the carbonyl carbon, accelerating hydrolysis .

Nucleophilic Aromatic Substitution

The 2-chlorophenyl group could undergo nucleophilic substitution under high-temperature or catalytic conditions. Potential nucleophiles include amines, alkoxides, or thiols.

| Nucleophile | Conditions | Product |

|---|---|---|

| NH₃ (excess) | Cu catalyst, 150–200°C | 2-Aminobenzoate derivative |

| NaOCH₃ | DMF, 120°C | 2-Methoxybenzoate derivative |

Such reactions are less favored compared to aliphatic substitutions due to the deactivating effect of the chlorine atom .

Ring-Opening of the Isoindolone

The isoindolone ring (1-oxo-1,3-dihydro-2H-isoindol-2-yl) may undergo ring-opening via nucleophilic attack at the lactam carbonyl. For example:

-

Hydrolysis : Acidic conditions could yield phthalic acid derivatives.

-

Aminolysis : Reaction with amines might produce amide-linked products .

Catalytic Cross-Coupling Reactions

The compound’s aromatic chloride could participate in palladium-catalyzed coupling reactions, such as:

-

Suzuki-Miyaura : With aryl boronic acids to form biaryl structures.

-

Buchwald-Hartwig Amination : To install amine groups at the ortho position .

Reduction Reactions

Reduction of the carbonyl groups (ester and lactam) is plausible using agents like LiAlH₄ or catalytic hydrogenation:

| Reduction Target | Reagent | Product |

|---|---|---|

| Ester → Alcohol | LiAlH₄, THF | 2-Chlorobenzyl alcohol + Alcohol derivative |

| Lactam → Amine | H₂, Pd/C | Reduced isoindoline derivative |

Stability and Degradation Pathways

The compound may degrade under prolonged exposure to light or moisture, leading to ester hydrolysis or oxidative decomposition of the isoindolone ring. Storage recommendations (dry, 2–8°C) align with its hydrolytic sensitivity .

Key Challenges and Research Gaps

While analogous compounds (e.g., N-phenylphthalimides, chlorinated esters) provide reactivity insights, direct experimental data for this specific molecule remains sparse. Further studies are needed to:

Scientific Research Applications

Overview

The compound 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropyl 2-chlorobenzenecarboxylate is a synthetic organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article examines its chemical properties, biological activities, and various applications supported by case studies and research findings.

The compound has been investigated for its anticancer and anti-inflammatory properties. Several studies have reported its efficacy against various cancer cell lines and its ability to modulate inflammatory pathways.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects on multiple cancer cell lines. For instance:

- In vitro studies showed that it inhibited cell proliferation in human tumor cells with a mean GI50 value indicating effective growth inhibition .

- A specific study demonstrated that the compound induced apoptosis in cancer cells, leading to a reduction in tumor growth in xenograft models .

Anti-inflammatory Effects

The compound has also been evaluated for its potential to inhibit pro-inflammatory cytokines. In murine models, treatment with this compound resulted in decreased levels of inflammatory markers such as NF-kB . This suggests its potential utility in treating inflammatory diseases.

Applications in Drug Development

Given its promising biological activities, this compound is being explored in drug development:

- Cancer Therapeutics : Its ability to target specific pathways involved in cancer cell survival makes it a candidate for further development as an anticancer agent.

- Anti-inflammatory Drugs : The modulation of inflammatory responses positions it as a potential treatment for conditions like arthritis or other inflammatory disorders.

Case Studies

Several case studies highlight the practical applications of this compound:

Mechanism of Action

The mechanism by which 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropyl 2-chlorobenzenecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, such as enzyme inhibition or receptor binding, leading to the compound’s observed biological activity.

Comparison with Similar Compounds

4-[3-Methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 4-chlorobenzenecarboxylate ()

- Key Difference : Substitution of the 2-chlorobenzoate group in the target compound with 4-chlorobenzoate .

- Impact: The positional isomerism alters electronic distribution and steric interactions.

(2S)-2-({(2S)-2-Benzamido-3-[4-(hexyloxy)phenyl]propanoyl}amino)-3-phenylpropyl acetate ()

- Key Difference : Replacement of the 2-chlorobenzoate with a benzamido-hexyloxyphenyl-acetate chain.

- Impact : The hexyloxy group enhances lipophilicity, likely improving membrane permeability but reducing aqueous solubility. The benzamido group may engage in additional hydrogen bonding compared to the chlorobenzoate.

[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 2,3-dichlorobenzoate ()

- Key Difference: Incorporation of 2,3-dichlorobenzoate and a dihydroindol-1-yl moiety instead of isoindolinone.

- The dihydroindole group may offer distinct π-π stacking interactions compared to isoindolinone.

Physicochemical and Functional Properties

Biological Activity

The compound 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropyl 2-chlorobenzenecarboxylate , also known by its various synonyms, is a derivative of isoindole and phenylpropanoic acid. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anti-cancer properties and other therapeutic effects.

- Molecular Formula : C17H15ClN2O3

- Molecular Weight : 328.76 g/mol

- CAS Number : 96017-10-6

- Melting Point : 212–214 °C

Preliminary studies indicate that compounds related to the isoindole structure exhibit significant biological activities, including:

- Anti-proliferative Effects : Research has shown that related isoindole derivatives can inhibit the growth of various cancer cell lines. For instance, studies on similar compounds revealed their ability to induce apoptosis in tumor cells by increasing reactive oxygen species (ROS) levels and inhibiting key enzymes like thioredoxin reductase (TrxR) .

- Apoptosis Induction : The mechanism often involves the activation of apoptosis-related proteins such as Bax and cleaved-caspase 3, which are crucial for programmed cell death in cancer therapy .

Biological Activity Summary

Case Study 1: Anti-Proliferative Activity

In a study investigating a series of isoindole derivatives, it was found that compounds similar to This compound exhibited potent anti-proliferative activity against several cancer cell lines including MDA-MB-231 and HCT116. The most effective derivatives led to significant increases in apoptosis markers, indicating their potential as anti-cancer agents .

Case Study 2: Structure Activity Relationship (SAR)

A detailed SAR analysis was conducted on related compounds to determine the influence of structural modifications on biological activity. It was observed that changes in the ester group and double bond configurations significantly affected the anti-proliferative potency. This suggests that further optimization of the molecular structure could enhance therapeutic efficacy .

Q & A

Basic: What are the recommended methodologies for synthesizing 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropyl 2-chlorobenzenecarboxylate?

Synthesis typically involves multi-step organic reactions. A common approach is coupling isoindolinone derivatives with 2-chlorobenzoic acid esters via nucleophilic acyl substitution. Key steps include:

- Protection of reactive groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions during esterification .

- Catalytic optimization : Employ palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling of aryl halides with phenylboronic acids, ensuring high regioselectivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .

Advanced: How can crystallographic analysis resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and molecular conformation. For instance:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .

- Refinement : Apply SHELXL-97 for structure solution, with R-factor convergence <0.05. Disordered solvent molecules (e.g., ethanol) should be masked using SQUEEZE in PLATON .

- Validation : Cross-check torsion angles and bond lengths against similar isoindolinone derivatives in the Cambridge Structural Database (CSRD) .

Basic: What analytical techniques are essential for characterizing this compound?

- HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase to assess purity (>99%) and detect trace impurities .

- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions. Key signals include isoindolinone carbonyl (δ ~170 ppm) and aromatic protons (δ 7.2–8.1 ppm) .

- High-resolution mass spectrometry (HRMS) : Electrospray ionization (ESI+) to verify molecular ion [M+H]⁺ with <2 ppm mass error .

Advanced: How can environmental fate studies be designed to evaluate this compound’s persistence?

Adopt the INCHEMBIOL framework :

- Abiotic degradation : Conduct hydrolysis studies at pH 4–9 (25–50°C) with LC-MS monitoring. Calculate half-life (t₁/₂) using first-order kinetics.

- Biotic transformation : Use soil microcosms spiked with ¹⁴C-labeled compound to track mineralization (CO₂ evolution) and metabolite formation (e.g., hydroxylated derivatives) .

- Partitioning coefficients : Determine log Kow (octanol-water) via shake-flask method and log Koc (soil organic carbon) using batch equilibrium .

Basic: What safety protocols are critical for handling this compound in the lab?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .

- Toxicity assessment : Follow OECD 423 guidelines for acute oral toxicity in rodent models. Monitor LD₅₀ and prioritize compounds with LD₅₀ > 2000 mg/kg .

- Spill management : Neutralize with activated carbon and dispose via hazardous waste channels compliant with EPA regulations .

Advanced: How can molecular docking predict this compound’s biological targets?

- Target selection : Prioritize enzymes with isoindolinone-binding pockets (e.g., PARP-1, HDACs) using PDB database .

- Docking software : Use AutoDock Vina with Lamarckian genetic algorithm. Set grid box dimensions to 60 × 60 × 60 Å centered on the active site .

- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., Olaparib for PARP-1) and validate via molecular dynamics simulations (GROMACS, 100 ns) .

Basic: How to assess purity and stability under varying storage conditions?

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC every 30 days. Acceptable threshold: <5% impurity .

- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify photodegradants (e.g., dimerization products) using LC-HRMS .

- Lyophilization : For long-term storage, lyophilize in amber vials under argon to prevent hydrolysis .

Advanced: How to resolve contradictions in bioactivity data across studies?

- Meta-analysis : Pool IC₅₀ values from multiple assays (e.g., MTT, ATP-lite) using random-effects models. Adjust for batch variability via mixed-effects regression .

- Dose-response validation : Replicate experiments in orthogonal assays (e.g., cell-free vs. cell-based) to confirm target specificity .

- Chemical probes : Use structurally similar but inactive analogs (e.g., methylated isoindolinone) as negative controls to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.